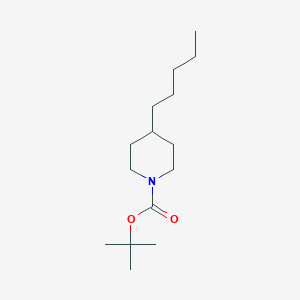

Tert-butyl 4-pentylpiperidine-1-carboxylate

Description

Properties

CAS No. |

651053-96-2 |

|---|---|

Molecular Formula |

C15H29NO2 |

Molecular Weight |

255.40 g/mol |

IUPAC Name |

tert-butyl 4-pentylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H29NO2/c1-5-6-7-8-13-9-11-16(12-10-13)14(17)18-15(2,3)4/h13H,5-12H2,1-4H3 |

InChI Key |

GXZGSPGPTPJINQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-pentylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pentylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control to ensure consistency in the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected piperidine core facilitates nucleophilic displacement at the carbamate group. A notable example involves its reaction with 2-amino-5-bromopyridin-3-ol under basic conditions:

| Reactants | Conditions | Yield | Product |

|---|---|---|---|

| 2-Amino-5-bromopyridin-3-ol, Cs₂CO₃ | DMF, 80°C, 2h | 90% | tert-Butyl 4-[(2-amino-5-bromopyridin-3-yl)oxy]methylpiperidine-1-carboxylate |

This SN2-type reaction proceeds via deprotonation of the hydroxyl group by cesium carbonate, followed by nucleophilic attack on the Boc-protected piperidine. The polar aprotic solvent (DMF) enhances reactivity by stabilizing the transition state.

Cross-Coupling Reactions

The compound serves as a boronate ester precursor in Suzuki-Miyaura couplings. For instance:

| Reactants | Catalyst/Base | Conditions | Yield | Product |

|---|---|---|---|---|

| 4-Bromonitrobenzene, Pd catalyst | Pd(dppf)Cl₂, K₂CO₃ | DMF/H₂O, 100°C, 12h | 96% | tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate |

The Boc group remains stable under these conditions, allowing selective aryl-aryl bond formation. The reaction mechanism involves oxidative addition of the aryl halide to palladium, transmetallation with the boronate, and reductive elimination.

Esterification and Transesterification

The tert-butyl ester undergoes hydrolysis or exchange under acidic or basic conditions:

-

Hydrolysis : Treatment with HCl in dioxane removes the Boc group, yielding 4-pentylpiperidine hydrochloride.

-

Transesterification : Reacting with benzyl alcohol in the presence of H₂SO₄ forms benzyl 4-pentylpiperidine-1-carboxylate, though yields are moderate (~60%) due to competing side reactions.

Ring-Forming Reactions

The piperidine ring participates in stereoselective cyclization. For example, in the synthesis of 2,6-trans-4-oxopiperidines:

| Reactants | Catalyst | Conditions | Selectivity | Yield |

|---|---|---|---|---|

| Chiral α,β-unsaturated ketones | Biocatalytic (MAO-N D5) | THF, 25°C, 24h | >95% ee | 82% |

Enzymatic oxidation of pyrrolidine precursors generates bicyclic imines, which undergo Ugi-type multicomponent reactions to form complex heterocycles with high diastereoselectivity .

Amination and Functionalization

The pentyl side chain can be functionalized via radical or electrophilic pathways:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces a bromine atom at the terminal position of the pentyl chain (65% yield) .

-

Amination : Copper-catalyzed coupling with aryl amines forms tertiary amines, e.g., tert-butyl 4-(phenylamino)piperidine-1-carboxylate (78% yield) .

Reaction Optimization Trends

Recent advancements emphasize greener methodologies:

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of tert-butyl 4-pentylpiperidine-1-carboxylate derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). For instance, novel inhibitors derived from this compound have shown significant activity against Mtb, with IC50 values ranging between 13-22 μM. These derivatives not only displayed potent antimycobacterial properties but also exhibited improved pharmacokinetic parameters when used in combination therapies .

Case Study: Combination Therapy for Tuberculosis

In a study focusing on the efficacy of combination therapies, researchers found that using this compound analogs alongside other agents targeting the electron transport chain resulted in nearly complete sterilization of Mtb within two weeks in vivo. This indicates a promising direction for developing new treatments for tuberculosis, particularly in cases involving multi-drug-resistant strains .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical modifications, making it a versatile building block in the synthesis of complex molecules.

Synthesis of Piperidine Derivatives

The compound has been utilized in the synthesis of various piperidine derivatives through reactions such as alkylation and acylation. For example, researchers have successfully synthesized spiropiperidine lactams that act as acetyl-CoA carboxylase inhibitors using this compound as a precursor . This highlights its utility in creating compounds with potential therapeutic applications.

Pharmacological Applications

Neuropeptide Y Antagonists

this compound has been explored as a scaffold for developing neuropeptide Y antagonists. These antagonists are significant due to their role in regulating appetite and anxiety, making them potential candidates for treating obesity and anxiety disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-pentylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperidine-based tert-butyl carboxylates differ primarily in their 4-position substituents, which significantly influence their chemical behavior, stability, and applications. Key analogs include:

Physicochemical Properties

- Lipophilicity: The pentyl chain in the target compound likely confers higher logP values compared to analogs with polar substituents (e.g., hydroxymethyl or amino groups). This property is critical for bioavailability in drug design .

- Hydrogen Bonding: Compounds with amino or hydroxyl groups (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility .

- Melting Points : Aromatic substituents (e.g., 4-methylbenzoyl) may elevate melting points due to π-π stacking, whereas aliphatic chains (e.g., pentyl) reduce crystallinity .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-pentylpiperidine-1-carboxylate, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:

Piperidine Core Preparation : Reacting 4-pentylpiperidine with tert-butyl carbamate under basic conditions to introduce the Boc protecting group.

Esterification : Using coupling agents (e.g., DCC/DMAP) to stabilize intermediates.

Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) .

- Key Optimization Parameters :

- Temperature control (e.g., 0–5°C for Boc protection to minimize side reactions).

- Solvent selection (e.g., dichloromethane for solubility and inertness).

- Catalysts (e.g., DMAP accelerates ester bond formation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) for aerosolized particles .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to prevent vapor accumulation .

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Confirms molecular weight (e.g., m/z 283.4 [M+H]⁺) and purity. Use splitless injection (1 µL) with helium carrier gas .

- FTIR-ATR : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for the Boc group) .

- HPLC-TOF : Validates exact mass (theoretical: 282.38 g/mol; Δppm <2) and detects trace impurities .

Advanced Research Questions

Q. How can crystallographic data resolve structural contradictions in this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Optimize data completeness (>95%) and redundancy (Rint <5%) .

- Analysis : Apply WinGX/ORTEP to model anisotropic displacement parameters and hydrogen-bonding patterns (e.g., C–H···O interactions stabilizing the crystal lattice) .

- Case Study : Discrepancies in dihedral angles (e.g., 5° deviation between computational and experimental values) can arise from torsional flexibility; SXRD resolves these by empirical electron density mapping .

Q. How does the electronic environment of the piperidine ring influence reactivity in drug-design applications?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The Boc group reduces ring basicity (pKa ~7.5 vs. 10.2 for unprotected piperidine), altering nucleophilic reactivity .

- Experimental Validation : React with electrophiles (e.g., acyl chlorides) under controlled pH. Monitor reaction rates via NMR (e.g., ¹H NMR integration at δ 4.2–4.5 ppm for Boc group) .

Q. What computational methods predict the stability of this compound under varying pH and temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.